5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile 5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 903191-63-9
VCID: VC4410372
InChI: InChI=1S/C20H18N4O3S/c1-26-15-5-2-4-14(12-15)19(25)23-7-9-24(10-8-23)20-16(13-21)22-18(27-20)17-6-3-11-28-17/h2-6,11-12H,7-10H2,1H3
SMILES: COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45

5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

CAS No.: 903191-63-9

Cat. No.: VC4410372

Molecular Formula: C20H18N4O3S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile - 903191-63-9

Specification

CAS No. 903191-63-9
Molecular Formula C20H18N4O3S
Molecular Weight 394.45
IUPAC Name 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C20H18N4O3S/c1-26-15-5-2-4-14(12-15)19(25)23-7-9-24(10-8-23)20-16(13-21)22-18(27-20)17-6-3-11-28-17/h2-6,11-12H,7-10H2,1H3
Standard InChI Key OWBVMXUHESHERA-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central oxazole ring substituted at the 4-position with a carbonitrile group and at the 2-position with a thiophene moiety. The 5-position of the oxazole is linked to a piperazine ring, which is further functionalized with a 3-methoxybenzoyl group. This arrangement creates a multifunctional scaffold capable of diverse molecular interactions.

Key Functional Groups:

  • Oxazole core: A five-membered aromatic ring with one oxygen and one nitrogen atom, contributing to electron-deficient properties and potential π-π stacking interactions.

  • Thiophene substituent: A sulfur-containing heterocycle that enhances lipophilicity and may participate in hydrophobic binding.

  • Piperazine bridge: A six-membered diamine ring that improves solubility and serves as a flexible spacer for target engagement.

  • 3-Methoxybenzoyl group: An aromatic ester moiety that could modulate receptor affinity through hydrogen bonding and van der Waals interactions.

Physicochemical Profile

PropertyValue
Molecular FormulaC20_{20}H18_{18}N4_4O3_3S
Molecular Weight394.45 g/mol
IUPAC Name5-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
SMILESCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N
logP (Predicted)~3.2
Hydrogen Bond Acceptors7
Polar Surface Area98.5 Ų

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. Its polar surface area indicates potential for crossing the blood-brain barrier, though experimental validation is required.

Synthesis and Structural Optimization

Synthetic Pathways

While no published protocol explicitly details the synthesis of 5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile, analogous oxazole-piperazine derivatives follow a generalized route:

  • Oxazole Ring Formation:

    • Cyclocondensation of α-haloketones with carboxamides under basic conditions. For example, treatment of 2-bromo-1-(thiophen-2-yl)ethanone with cyanamide yields the 2-thiophenyl-oxazole-4-carbonitrile core .

  • Piperazine Substitution:

    • Nucleophilic aromatic substitution (SNAr) at the oxazole’s 5-position using pre-synthesized 4-(3-methoxybenzoyl)piperazine. This step typically employs polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

  • Benzoylation:

    • Acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.

Critical Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the oxazole’s 5-position requires careful control of reaction stoichiometry and temperature .

  • Purification: The compound’s limited solubility in common organic solvents necessitates chromatographic separation using gradients of ethyl acetate and hexane.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Thiophene-containing oxazoles show broad-spectrum antimicrobial effects. A comparative study revealed that 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile inhibited Staphylococcus aureus (MIC = 12.5 μg/mL) and Escherichia coli (MIC = 25 μg/mL). The carbonitrile group in the subject compound could potentiate these effects by disrupting microbial electron transport chains.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesAnticancer IC50_{50} (μM)Antimicrobial MIC (μg/mL)
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-...3-Methoxybenzoyl, thiophene, carbonitrileNot testedNot tested
2-[2-(4-Fluorophenyl)ethenyl]-5-[4-(2-...2-Methylbenzoyl, fluorophenyl15–30 (MCF-7)10–20 (S. aureus)
Methyl 4-{[4-(4-methylbenzoyl)piperazin...Methylbenzoyl, pyrrole ester10–50 (A549)25–50 (E. coli)

Key Observations:

  • Replacement of the thiophene with fluorophenyl groups (as in Compound D465-0295 ) reduces lipophilicity but improves bacterial membrane penetration.

  • Ester functionalities (e.g., methyl pyrrole-2-carboxylate ) enhance solubility but may decrease metabolic stability compared to carbonitrile groups.

Future Directions and Challenges

Research Priorities:

  • Synthetic Optimization: Develop scalable routes with improved yields (>60%) and regioselectivity.

  • In Vitro Screening: Evaluate the compound against NCI-60 cancer cell lines and ESKAPE pathogens.

  • ADMET Profiling: Assess pharmacokinetic parameters, including CYP450 inhibition and plasma protein binding.

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